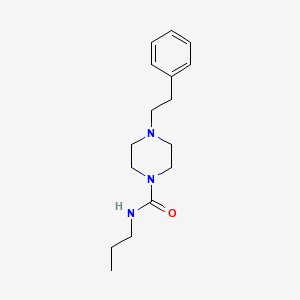![molecular formula C14H15N3O2S B4672254 N'-[2-(2-quinolinylthio)acetyl]propanohydrazide](/img/structure/B4672254.png)
N'-[2-(2-quinolinylthio)acetyl]propanohydrazide
Overview
Description
N'-[2-(2-quinolinylthio)acetyl]propanohydrazide, commonly known as QAP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. QAP belongs to the class of hydrazide derivatives, which have been studied extensively for their biological activities.
Mechanism of Action
The mechanism of action of QAP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, QAP has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In tuberculosis, QAP has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids. In Alzheimer's disease, QAP has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
QAP has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, QAP has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In tuberculosis, QAP has been shown to inhibit the growth of Mycobacterium tuberculosis and reduce the bacterial load in infected cells. In Alzheimer's disease, QAP has been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function.
Advantages and Limitations for Lab Experiments
QAP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, QAP also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety of QAP in lab experiments.
Future Directions
There are several future directions for QAP research, including the development of QAP derivatives with improved efficacy and safety profiles, the investigation of QAP's potential therapeutic applications in other diseases, and the elucidation of QAP's mechanism of action at the molecular level. Additionally, QAP's potential as a diagnostic tool for cancer and tuberculosis should be explored further. Overall, QAP has great potential as a therapeutic agent and warrants further investigation.
Scientific Research Applications
QAP has been studied for its potential therapeutic applications in various diseases, including cancer, tuberculosis, and Alzheimer's disease. In cancer research, QAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In tuberculosis research, QAP has been shown to have antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis. In Alzheimer's disease research, QAP has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
properties
IUPAC Name |
N'-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-12(18)16-17-13(19)9-20-14-8-7-10-5-3-4-6-11(10)15-14/h3-8H,2,9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOHPJSBBHRCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CSC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-quinolin-2-ylsulfanylacetyl)propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![1,3-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4672180.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4672182.png)
![3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4672204.png)

![2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4672215.png)
![2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid](/img/structure/B4672221.png)
![4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4672227.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4672240.png)

![ethyl 4-{[4-amino-6-(1-naphthylamino)-1,3,5-triazin-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4672252.png)
![1-(2-fluorobenzyl)-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4672269.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4672272.png)
![ethyl 2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4672279.png)